4,6-Bis(benzyloxy)pyrimidine

Vue d'ensemble

Description

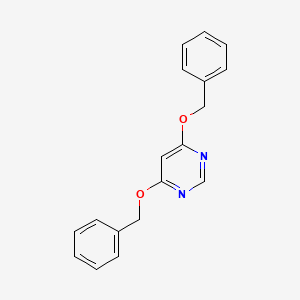

4,6-Bis(benzyloxy)pyrimidine is a heterocyclic organic compound with the molecular formula C18H16N2O2 It is characterized by a pyrimidine ring substituted with two benzyloxy groups at the 4 and 6 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(benzyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with benzyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine is treated with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Bis(benzyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrimidine derivative.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Pyrimidine derivatives without benzyloxy groups.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Antiviral and Anticancer Agents

4,6-Bis(benzyloxy)pyrimidine has been investigated for its antiviral and anticancer properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for pharmacological studies aimed at disrupting viral replication or inhibiting cancer cell growth. The compound's ability to act as a ligand in biochemical assays enhances its potential as a therapeutic agent.

2. Cytoprotective Properties

Research indicates that this compound may exhibit cytoprotective effects, potentially safeguarding cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases where cell survival is critical.

3. Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a component for constructing supramolecular architectures due to its ability to form hydrogen bonds and π-π interactions. This application is significant for developing novel materials with specific functionalities.

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrimidines, including this compound, showed promising results in inhibiting estrogen receptor activity, which is crucial in certain breast cancers. The compound's binding affinity was measured using fluorescence polarization assays, revealing mid-micromolar range affinities that suggest potential as an anticancer agent .

Case Study 2: Pharmacophore Modeling

Pharmacophore modeling studies have utilized this compound to design inhibitors targeting B-Raf kinase, an important protein in cancer treatment. These studies employed three-dimensional quantitative structure-activity relationship (3D QSAR) models to optimize lead compounds based on the structural features of this pyrimidine derivative .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Agents | Potential to disrupt viral replication | Effective against various viral strains |

| Anticancer Agents | Inhibits cancer cell growth by targeting estrogen receptors | Significant binding affinities noted |

| Cytoprotective Properties | Protects cells from oxidative stress | Enhances cell survival in neurodegenerative models |

| Supramolecular Chemistry | Forms complex structures through hydrogen bonding | Useful in material science applications |

Mécanisme D'action

The mechanism of action of 4,6-Bis(benzyloxy)pyrimidine in biological systems involves its interaction with specific molecular targets. The benzyloxy groups may enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The pyrimidine core can interact with nucleic acids or proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

4,6-Bis(benzyloxy)pyrimidine can be compared with other pyrimidine derivatives such as:

4,6-Dimethoxypyrimidine: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different reactivity and applications.

4,6-Dichloropyrimidine: Contains chlorine atoms, making it more reactive towards nucleophilic substitution.

4,6-Diaminopyrimidine: Contains amino groups, which significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its benzyloxy groups, which provide specific steric and electronic effects, making it suitable for particular applications in medicinal chemistry and materials science.

Activité Biologique

4,6-Bis(benzyloxy)pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features two benzyloxy groups at the 4 and 6 positions of the pyrimidine ring, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating the immune response. This activity could make it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory responses.

- Nucleic Acid Interaction : As a pyrimidine derivative, it can integrate into nucleic acids, disrupting normal cellular functions and affecting gene expression .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

| Enzyme Interaction | Potential inhibition of specific enzymes | , |

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to fully understand its metabolism and excretion pathways. Toxicological assessments indicate that the compound exhibits low toxicity in preliminary animal studies, but further research is required to confirm these findings .

Propriétés

IUPAC Name |

4,6-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)12-21-17-11-18(20-14-19-17)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVBLJSKBEUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654786 | |

| Record name | 4,6-Bis(benzyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18337-66-1 | |

| Record name | 4,6-Bis(benzyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the hydrogen bonding in 2-benzylamino-4,6-bis(benzyloxy)pyrimidine differ from the other two compounds mentioned?

A1: In 2-benzylamino-4,6-bis(benzyloxy)pyrimidine (II), the molecules form centrosymmetric R(2)(2)(8) dimers through paired N-H···N hydrogen bonds []. This differs from 2-amino-4,6-dimethoxypyrimidine (I) and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine (III), where molecules are linked into chains of fused rings via N-H···N hydrogen bonds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.